molecular formula C10H11ClF3NO2 B568297 (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride CAS No. 122839-48-9

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hydrochloride

Cat. No. B568297
CAS RN: 122839-48-9
M. Wt: 269.648
InChI Key: RUHKJYUDJXZMFH-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound can be synthesized by several methods, including the reaction of 4-trifluoromethylphenylacetonitrile with ethyl bromopyruvate, followed by reduction with lithium aluminum hydride, and acid hydrolysis of the resulting intermediate.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H9F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15) .


Physical And Chemical Properties Analysis

This compound has a melting point of 211-214 °C and a boiling point of 394.9 °C at 760 mmHg. Its density is 1.436 g/mL at 25 °C. The compound is stable under normal conditions and can be stored for extended periods without decomposition.

Mechanism of Action

As an agonist of the mGluR4 receptor, this compound modulates neurotransmitter release in the central nervous system. This could potentially have implications in the treatment of various neurological diseases.

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

(2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHKJYUDJXZMFH-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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